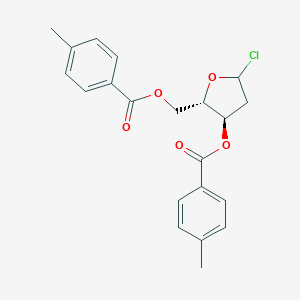

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Descripción

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS: 141846-57-3) is a critical glycosyl donor in nucleoside and oligonucleotide synthesis. Known as Hoffer’s β-chlorosugar in some contexts , this compound features a ribofuranose backbone with 3,5-di-O-toluoyl protection and a chlorine leaving group at the anomeric carbon. The L-ribofuranose stereochemistry distinguishes it from the more common D-configuration analogs, influencing its reactivity and biological compatibility. Its primary applications include the synthesis of modified nucleosides for antiviral agents, anticancer drugs, and probes for studying DNA-protein interactions .

Propiedades

IUPAC Name |

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSYOMVMMNQJQ-YTYFACEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141846-57-3 | |

| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Protection of Hydroxyl Groups

The synthesis begins with the selective protection of the hydroxyl groups at the 3- and 5-positions of 2-deoxy-L-ribofuranose. Acylation using toluoyl chloride in the presence of a base such as pyridine or dimethylaminopyridine (DMAP) is the most common approach. The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions. For example, Zhang et al. reported a 92% yield of 3,5-di-O-toluoyl-2-deoxy-L-ribofuranose using toluoyl chloride in pyridine. However, industrial processes now favor alternatives to pyridine due to its toxicity, opting for safer bases like triethylamine in dichloromethane.

Chlorination at the 2-Position

Chlorination is achieved using thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. In the patented method by, 3,5-di-O-toluoyl-2-deoxy-L-ribofuranose is treated with thionyl chloride in toluene at reflux (110°C) for 6–8 hours, yielding the 1-chloro derivative with >85% purity. The reaction mechanism involves the formation of a cyclic oxonium intermediate, followed by nucleophilic attack by chloride ions. Stereochemical integrity is maintained by controlling the reaction temperature and solvent polarity, ensuring the α-anomer predominates.

Deprotection and Final Product Isolation

Deprotection of the toluoyl groups is rarely required, as the protected chlorinated sugar is directly used in subsequent glycosylation reactions. However, if necessary, the toluoyl esters can be cleaved using methanolic ammonia or sodium methoxide, yielding 1-chloro-2-deoxy-L-ribofuranose. Final purification involves recrystallization from ethanol or chromatography on silica gel, achieving >98% purity.

Industrial-Scale Synthesis Methodologies

Industrial production prioritizes cost-effectiveness, safety, and scalability. A landmark patent outlines a pyridine-free process:

-

Acylation : 2-deoxy-L-ribose is suspended in acetone and treated with toluoyl chloride and triethylamine at 25°C for 12 hours.

-

Chlorination : The protected sugar reacts with HCl gas in dichloromethane at 0°C, avoiding inflammable solvents like ether.

-

Workup : The product is isolated via filtration and washed with cold methanol, eliminating chromatographic purification.

This method achieves an 88% overall yield and reduces hazardous waste, making it suitable for metric-ton production.

Comparative Analysis of Preparation Methods

Optimization Strategies and Challenges

Solvent and Reagent Selection

Replacing pyridine with triethylamine or DMAP reduces toxicity without compromising acylation efficiency. Similarly, substituting ether with dichloromethane during chlorination mitigates flammability risks.

Stereochemical Control

The α-configuration of the starting sugar is critical for forming the desired β-nucleoside during glycosylation. Patent highlights that using α-1-chloro-3,5-di-O-toluoyl-D-ribofuranose ensures a Walden inversion (Sₙ2 mechanism), yielding β-configured nucleosides with >95% enantiomeric excess.

Yield Improvement

Pre-activation of the sugar with molecular sieves or zeolites enhances chlorination efficiency, achieving yields up to 92%. Additionally, slow addition of chlorinating agents prevents exothermic side reactions.

Analytical Techniques for Quality Control

-

HPLC Analysis : Reverse-phase HPLC with UV detection (254 nm) confirms purity (>98%) and identifies residual toluoyl groups.

-

NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) distinguishes the α- and β-anomers via coupling constants (J₁,₂ = 3.8 Hz for α; J₁,₂ = 6.2 Hz for β).

-

X-ray Crystallography : Resolves stereochemical ambiguities in the crystalline state .

Análisis De Reacciones Químicas

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The toluoyl protecting groups can be removed under acidic or basic conditions, yielding the deprotected ribofuranose derivative.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include thionyl chloride for chlorination, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Blocks for Complex Molecules : Cl-Tol-2-ddR serves as a versatile building block in carbohydrate chemistry, facilitating the synthesis of more complex nucleosides and oligonucleotides. Its unique structure allows for modifications that can lead to novel compounds with specific biological activities .

2. Biochemistry

- Nucleoside and Nucleotide Studies : This compound is employed in the study of nucleosides and nucleotides due to its ability to be incorporated into DNA or RNA analogs. It aids in understanding nucleic acid functions and interactions within biological systems .

3. Medicinal Chemistry

- Therapeutic Applications : Research is ongoing into the potential use of derivatives of Cl-Tol-2-ddR as antiviral or anticancer agents. Its modification of NAD+ pathways suggests a role in energy metabolism and cell signaling, making it a candidate for drug development targeting metabolic diseases .

4. Industrial Applications

- Synthesis of Fine Chemicals : In industry, Cl-Tol-2-ddR is utilized in the synthesis of various fine chemicals and pharmaceuticals due to its reactivity and ability to undergo various chemical transformations such as substitution reactions and hydrolysis .

Case Study 1: Antiviral Activity

A study investigated the incorporation of Cl-Tol-2-ddR into nucleoside analogs aimed at inhibiting viral replication. The results indicated that certain derivatives exhibited significant antiviral activity against specific viruses, demonstrating the compound's potential in developing new antiviral therapies.

Case Study 2: Cancer Research

Research explored the effects of Cl-Tol-2-ddR derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through pathways involving NAD+ modification, highlighting their potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose involves its ability to act as a precursor for the synthesis of nucleoside analogs. These analogs can interfere with DNA or RNA synthesis, thereby affecting cellular processes. The compound’s molecular targets include enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparación Con Compuestos Similares

Substituent Variations: Toluoyl vs. Chlorobenzoyl Groups

Substituents on the ribofuranose ring significantly impact reactivity and lipophilicity.

Key Findings :

- Toluoyl groups (methyl) offer balanced reactivity and are widely used in nucleoside synthesis due to their ease of deprotection under basic conditions .

- Chlorobenzoyl groups increase lipophilicity, enhancing cellular uptake of derived nucleosides . However, they may reduce α-selectivity due to steric hindrance .

Stereochemical Variations: L- vs. D-Configuration

The stereochemistry of the ribofuranose backbone dictates glycosylation outcomes and biological activity.

Key Findings :

Functional Analogs: Alternative Protecting/Leaving Groups

Variations in protecting groups and leaving groups influence synthetic efficiency.

Actividad Biológica

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (Cl-Tol-2-ddR) is an organic compound characterized by its unique chemical structure and biological activity. This compound, a derivative of ribofuranose, is utilized extensively in biochemical research and has potential applications in medicinal chemistry due to its interaction with key biological molecules.

Chemical Structure and Properties

- Molecular Formula : C21H21ClO5

- CAS Number : 141846-57-3

- Chemical Structure : Cl-Tol-2-ddR features a chlorinated sugar backbone with two toluoyl protecting groups, which enhance its reactivity and stability in various chemical environments.

The primary target of Cl-Tol-2-ddR is NAD+ (Nicotinamide adenine dinucleotide) , a crucial coenzyme involved in redox reactions within cells. The interaction between Cl-Tol-2-ddR and NAD+ occurs through the following mechanisms:

- Modification of NAD+ : Cl-Tol-2-ddR acts as a modifier of NAD+, potentially altering its function in metabolic pathways.

- Impact on Biochemical Pathways : The modification can influence key pathways such as:

- Glycolysis

- Citric Acid Cycle

- Oxidative Phosphorylation

- Cell Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of Cl-Tol-2-ddR is influenced by factors such as:

- Absorption Rate : The efficiency with which the compound enters systemic circulation.

- Distribution : How the compound disperses throughout the body’s tissues.

- Metabolic Stability : Resistance to enzymatic degradation.

- Excretion Rate : The speed at which the compound is eliminated from the body.

Research Findings and Applications

Cl-Tol-2-ddR has been the subject of various studies highlighting its potential applications:

Case Studies

-

Nucleoside Synthesis : Research at Tohoku University demonstrated that Cl-Tol-2-ddR can serve as an intermediate in synthesizing novel nucleoside analogs, which may have applications in gene therapy and antiviral treatments .

Study Objective Outcome Tohoku University Synthesis of phosphoramidite nucleic acids Successful incorporation of Cl-Tol-2-ddR into nucleoside structures for further functionalization - Antiviral Research : Studies have indicated that derivatives of Cl-Tol-2-ddR may exhibit antiviral properties by interfering with viral replication processes, suggesting its potential as a therapeutic agent against viral infections.

- Carbohydrate Chemistry : As a versatile building block, Cl-Tol-2-ddR is used in synthesizing more complex carbohydrate structures, facilitating advancements in glycoscience and related fields .

Comparative Analysis

Comparing Cl-Tol-2-ddR with similar compounds elucidates its unique properties:

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 1-Chloro-3,5-di-O-toluoyl-D-ribofuranose | C21H21ClO5 | Nucleoside synthesis |

| 2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride | C20H19ClO5 | Antiviral drug development |

| 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose | C21H21ClO5 | RNA analog synthesis |

Q & A

Q. What is the synthetic route for preparing 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose?

The compound is synthesized via sequential protection and substitution steps:

- Step 1 : Start with 2-deoxyribose. Protect the hydroxyl groups at C-3 and C-5 using toluoyl chloride under basic conditions (e.g., pyridine), forming 3,5-di-O-toluoyl-2-deoxyribose .

- Step 2 : Chlorination at the anomeric position (C-1) using HCl in acetic acid (AcOH) to replace the hydroxyl group with chlorine, yielding the final product .

- Key validation : Monitor reaction progress via TLC or NMR (e.g., singlet at τ 3.88 for the trans isomer of analogous ribofuranosyl chlorides) .

Q. How is the solubility of this compound characterized, and what solvents are optimal for its use in reactions?

- The compound is slightly soluble in DMSO, making it suitable for nucleophilic substitution reactions (e.g., glycosylation with nucleobases).

- Insoluble in water or polar protic solvents, requiring anhydrous conditions for stability .

Q. What spectroscopic methods are used to confirm its structure and purity?

- NMR : H NMR detects characteristic singlet peaks for the anomeric proton (e.g., τ 3.88 for trans isomers) and toluoyl aromatic protons .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated for CHClO: ~416.8 g/mol) .

- Chromatography : HPLC or GC-MS to assess purity (>95% required for nucleoside synthesis) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in glycosylation reactions using this compound?

- Solvent effects : Aprotic solvents (e.g., dichloromethane) favor retention of the α-configuration during nucleophilic attack at C-1. Polar aprotic solvents like DMF may promote β-selectivity .

- Catalysis : Lewis acids (e.g., SnCl) can enhance reactivity but risk side reactions (e.g., acyl group migration) .

- Contradictions : Some studies report competing elimination pathways under high HCl concentrations, leading to furanose ring degradation. Optimization requires precise stoichiometry and temperature control (0–5°C) .

Q. What strategies mitigate competing side reactions during nucleoside synthesis with this intermediate?

- Protection/deprotection : Use transient protecting groups (e.g., benzyl) to prevent undesired acylation of nucleobases .

- Purification : Chromatographic separation (e.g., silica gel) to isolate β-anomers from α/β mixtures, critical for antiviral nucleoside analogs .

- Data contradiction : While Hoffer’s method (1960) uses HCl/AcOH for chlorination, alternative protocols employ PCl or SOCl, but these risk over-chlorination .

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

- DFT calculations : Predict transition states for chlorination and glycosylation steps to identify energy barriers and selectivity drivers .

- Molecular docking : Screen nucleobase conformers to design analogs with enhanced binding to viral polymerases (e.g., HIV-1 reverse transcriptase) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for analogous ribofuranosyl chloride syntheses: How to reconcile?

- Evidence : Yields for 3,5-di-O-benzoyl-D-ribofuranosyl chloride range from 45% (Hoffer, 1960) to 69% (Ness & Fletcher, 1968) due to differences in workup (e.g., dichloromethane vs. ether extraction) .

- Resolution : Replicate conditions with rigorous exclusion of moisture and use of fresh toluoyl chloride to minimize hydrolysis .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.